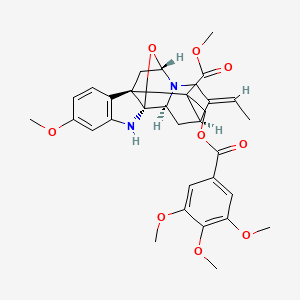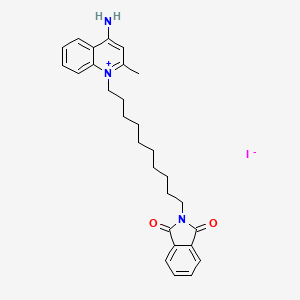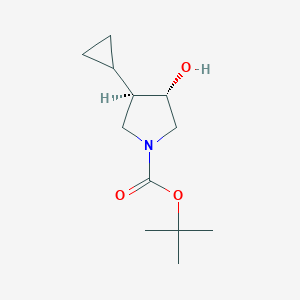
2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride is a chemical compound with the molecular formula C11H11ClN2O2. It is an intermediate in the synthesis of Zilpaterol, a β-adrenergic agonist used to promote growth in cattle . This compound is also known for its role in various organic synthesis processes.
Vorbereitungsmethoden
The preparation of 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride involves several synthetic routes. One common method includes the dehydration of 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one in an organic solvent under the action of an acid scavenger at 100-120°C . This process is followed by separation, saponification, and after-treatment to obtain the final product. This method is advantageous due to its high yield, safety, and ease of industrial production.
Analyse Chemischer Reaktionen
2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid.
Common reagents used in these reactions include hydrochloric acid, organic solvents like tetrahydrofuran, and acid scavengers . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Medicine: It is involved in the synthesis of Zilpaterol, which is used to promote growth in cattle.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride involves its role as an intermediate in the synthesis of Zilpaterol. Zilpaterol acts as a β-adrenergic agonist, stimulating β-adrenergic receptors in the body. This leads to increased muscle growth and reduced fat deposition in cattle . The molecular targets and pathways involved include the β-adrenergic receptors and the associated signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-2-oxo-1H-benzimidazole-1-butanoyl Chloride can be compared with other similar compounds, such as:
2,3-Dihydro-2-oxo-1H-benzimidazole-1-butyric acid: This compound is formed by the hydrolysis of this compound.
2,3-Dihydro-2-oxo-1H-benzimidazole-5-carboxaldehyde: This compound is used as an inhibitor of nucleases and has applications in the treatment and prophylaxis of diseases.
2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives: These compounds are potent 5-HT3 receptor antagonists and have therapeutic potential
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Zilpaterol and its applications in promoting cattle growth .
Eigenschaften
Molekularformel |
C11H11ClN2O2 |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
4-(2-oxo-3H-benzimidazol-1-yl)butanoyl chloride |
InChI |
InChI=1S/C11H11ClN2O2/c12-10(15)6-3-7-14-9-5-2-1-4-8(9)13-11(14)16/h1-2,4-5H,3,6-7H2,(H,13,16) |
InChI-Schlüssel |
MUYMJKAAKKXCSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)


![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)








![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)

